N'-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide
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Overview
Description
“N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide” is a chemical compound . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years .
Molecular Structure Analysis
Indole derivatives have a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties . The specific molecular structure of “N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide” is not detailed in the available resources.Scientific Research Applications
Antiviral Activity
Indole derivatives, such as the compound , have been found to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
Anti-inflammatory and Analgesic Activities
Some N-benzenesulfonyl derivatives have shown anti-inflammatory and analgesic activities . This suggests that our compound could potentially be used in the treatment of inflammation and pain.
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . This suggests that our compound could potentially be used in cancer treatment.
Antimicrobial Activity
N-benzenesulfonyl derivatives of heterocycles have been found to possess antimicrobial activity . This suggests that our compound could potentially be used in the treatment of bacterial infections.
Antithrombin Properties
N-benzenesulfonyl amino acid is known to have antithrombin properties . This suggests that our compound could potentially be used in the treatment of thrombosis.
Industrial Applications
Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . This suggests that our compound could potentially be used in the food industry or perfumery.
Biological Signalling
Indole is a signalling molecule produced both by bacteria and plants . This suggests that our compound could potentially be used in research related to biological signalling.
Production of Alpha-disulfones, Sulfonamides and Sulfoante Esters
Benzenesulfonyl chloride is involved in the synthesis of alpha-disulfones, sulfonamides and sulfoante esters . This suggests that our compound could potentially be used in the production of these compounds.
Mechanism of Action
Target of Action
The compound N’-[(3-chloro-1H-indol-2-yl)carbonyl]benzenesulfonohydrazide, also known as N’-(benzenesulfonyl)-3-chloro-1H-indole-2-carbohydrazide, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with the viral replication pathway.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that this compound may have a broad range of molecular and cellular effects.
properties
IUPAC Name |
N'-(benzenesulfonyl)-3-chloro-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-13-11-8-4-5-9-12(11)17-14(13)15(20)18-19-23(21,22)10-6-2-1-3-7-10/h1-9,17,19H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOXDKLFNWRJCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=C(C3=CC=CC=C3N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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